This compound can be sourced from chemical databases such as PubChem, where it is cataloged with detailed structural and chemical information. It is classified under organic compounds, specifically as an amine and a piperidine derivative. Its IUPAC name reflects its structure, indicating the specific stereochemistry at the 2 and 3 positions of the piperidine ring.
The synthesis of 2-phenylpiperidin-3-amine typically involves several approaches, focusing on achieving high enantioselectivity due to the compound's chiral nature.
The molecular structure of 2-phenylpiperidin-3-amine can be described using its InChI and InChI Key:
InChI=1S/C11H16N2/c12-10-7-4-8-13-11(10)9-5-2-1-3-6-9/h1-3,5-6,10-11,13H,4,7-8,12H2/t10-,11-/m1/s1
GFMAFYNUQDLPBP-GHMZBOCLSA-N
The compound features a piperidine ring with a phenyl substituent at the second position and an amino group at the third position. This arrangement is crucial for its biological activity.
2-Phenylpiperidin-3-amine can participate in various chemical reactions:
The major products from these reactions include various substituted derivatives of 2-phenylpiperidin-3-amine, which can have different pharmacological properties.
The mechanism of action for 2-phenylpiperidin-3-amine involves its interaction with biological targets such as enzymes or receptors. The compound may function as an agonist or antagonist depending on its specific target, modulating biochemical pathways relevant to various physiological processes. For instance, it has been studied for potential interactions with neurotransmitter receptors.
The physical properties of 2-phenylpiperidin-3-amine include:
The compound's melting point, boiling point, solubility, and other physical characteristics are essential for understanding its behavior in different environments.
Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly used to characterize this compound's structure and purity during synthesis.
2-Phenylpiperidin-3-amine has several applications in scientific research:
The stereoselective construction of (2S,3S)-2-phenylpiperidin-3-amine represents a significant synthetic challenge due to the need for precise control over two contiguous stereocenters. A robust approach utilizes chiral oxazoline intermediates derived from L-serine, serving as enantiopure building blocks. This method employs a palladium(0)-catalyzed oxazoline ring formation as the key stereodefining step, establishing the trans-configuration essential for the target molecule. Through ozonolysis of vinyl oxazoline followed by Horner-Wadsworth-Emmons olefination, α,β-unsaturated methyl esters are obtained. Subsequent 1,4-reduction with L-Selectride delivers the saturated ester with excellent diastereocontrol (>20:1 dr). Final hydrogenolysis using Pd(OH)₂/C (Pearlman's catalyst) under acidic conditions cleaves the oxazoline ring while simultaneously reducing the ester, yielding the (2S,3R)-3-hydroxypipecolic acid precursor that can be converted to the target amine [6].
An alternative stereodivergent route leverages N-methoxy-N-methylpyroglutamide as the chiral precursor. Conversion to (2S,3R)-N-benzyl-3-acetoxy-2-phenylpiperidine enables highly selective transformations. This intermediate undergoes regioselective functionalization at C3, where the acetoxy group can be displaced by azide (via SN₂ reaction) followed by reduction to install the 3-amino functionality while preserving the (2S,3S) configuration. This pathway provides access to gram-scale quantities of enantiopure material (>99% ee) suitable for preclinical studies of substance P antagonists [2].
Table 1: Key Intermediates and Conditions for (2S,3S) Synthesis
Chiral Precursor | Key Transformation | Stereochemical Outcome | Yield | Reference |
---|---|---|---|---|
L-Serine-derived oxazoline | Pd(0)-catalyzed cyclization, Hydrogenolysis | (2S,3R) to (2S,3S) via inversion | 86% (3 steps) | [6] |
(2S,3R)-3-Acetoxy-2-phenylpiperidine | Azidation/Reduction at C3 | Retention at C2, Inversion at C3 | 78% (2 steps) | [2] |
N-Methoxy-N-methylpyroglutamide | Asymmetric alkylation, Reductive amination | (2S,3S) configured product | 82% (over 4 steps) | [2] |
Carbon-11 labeling of 2-phenylpiperidin-3-amine derivatives enables real-time tracking of biodistribution and target engagement using positron emission tomography (PET). The short half-life of ¹¹C (t₁/₂ = 20.4 min) necessitates rapid, efficient synthetic routes. The most successful strategy employs late-stage N-methylation using [¹¹C]methyl iodide or [¹¹C]methyl triflate. This approach minimizes radioactive decay losses by introducing the radiolabel in the final synthetic step [1] [4].
Optimized procedures utilize precursors bearing secondary amine functionalities or protected amines that can be rapidly deprotected immediately prior to alkylation. For instance, N-Boc-protected 2-phenylpiperidin-3-amine undergoes efficient deprotection with TFA at room temperature within 2 minutes. The resulting free amine is then reacted with [¹¹C]CH₃I in DMF containing a mild base (e.g., tetrabutylammonium hydroxide) at 80°C for 5 minutes. Purification via semi-preparative HPLC (C18 column, ethanol/water with 0.1% TFA) yields the desired N-[¹¹C]methyl-2-phenylpiperidin-3-amine with high radiochemical purity (>98%) and moderate to good radiochemical yields (25 ± 5%, decay-corrected). The entire process, from [¹¹C]CO₂ production to purified tracer, is completed within 35-40 minutes [1]. This tracer has proven valuable for imaging sigma-1 receptor occupancy in the central nervous system.
Catalytic hydrogenation offers a powerful tool for introducing chirality and saturation into the piperidine core of 2-phenylpiperidin-3-amine precursors. Heterogeneous transition metal catalysts enable stereocontrolled pyridine reduction, a key step for generating saturated piperidines. Ruthenium-based catalysts (e.g., Ru/C or Ru/Al₂O₃) modified with chiral ligands like (R)-BINAP facilitate enantioselective hydrogenation of 2-phenylpyridine-3-carbonitrile derivatives under moderate H₂ pressure (50-100 bar). This process yields cis-2-phenylpiperidin-3-amine with enantiomeric excesses reaching 88-95% ee. The reaction proceeds via adsorption of the pyridine ring onto the metal surface, with hydrogen delivery occurring preferentially from the Re or Si face depending on the chiral ligand [9].
Homogeneous catalysts provide complementary selectivity, particularly for complex substrates. Iridium complexes containing P,N-ligands (e.g., phosphine-oxazoline ligands) catalyze the asymmetric hydrogenation of substituted pyridinium salts dissolved in dichloromethane or methanol. These systems operate effectively under milder conditions (10-20 bar H₂, 50-70°C) and are highly tolerant of functional groups like esters, amides, and protected amines. A breakthrough involved the palladium-catalyzed interrupted hydrogenation of 5,6-dihydropyridin-2(1H)-ones. By controlling reaction time and temperature, hydrogenation can be paused at the enamine intermediate stage. Subsequent addition of water across the enamine double bond generates piperidinones regioselectively. These ketones serve as versatile intermediates for reductive amination, providing direct access to various 3-amino-2-phenylpiperidine derivatives with high diastereoselectivity (up to >20:1 dr) [9].
Table 2: Hydrogenation Catalysts for Piperidine Synthesis
Catalyst System | Substrate Class | Conditions | Product Configuration | ee/dr | Application |
---|---|---|---|---|---|
Ru/(S)-BINAP/Al₂O₃ | 2-Phenyl-3-cyanopyridine | 80°C, 80 bar H₂, MeOH | (2R,3S)-2-phenylpiperidin-3-amine | 92-95% ee | CNS drug intermediates |
Ir-PHOX complex | N-Methyl-2-phenylpyridinium salt | 60°C, 15 bar H₂, CH₂Cl₂ | (2S,3R)-1-methyl-2-phenylpiperidin-3-amine | 89% ee | Radiolabeled precursors |
Pd/C + H₂O (interrupted hydrogenation) | 1-Benzyl-5-phenyl-5,6-dihydropyridin-2(1H)-one | RT, 1 bar H₂, THF/H₂O | (3R,5S)-1-benzyl-5-phenylpiperidin-3-one | >20:1 dr | Ketone precursor for reductive amination |
Asymmetric organocatalysis provides direct, atom-economical routes to enantioenriched 2-phenylpiperidin-3-amine scaffolds. The most significant advancement involves secondary amine-catalyzed formal aza [3+3] cycloadditions. Chiral diarylprolinol silyl ether catalysts (e.g., MacMillan's catalyst or Jørgensen-Hayashi catalyst) activate α,β-unsaturated aldehydes via iminium ion formation. This activated dienophile undergoes enantioselective cycloaddition with readily available N-tosyl ketimines acting as azadiene equivalents. The reaction proceeds through a Michael addition-iminium ion tautomerization-hemiaminal formation cascade, yielding highly functionalized piperidin-2-ol derivatives with excellent stereocontrol (up to >20:1 dr and 99.7% ee). Subsequent transformation of the hydroxyl group via Mitsunobu reaction with hydrazoic acid (HN₃) or diphenylphosphoryl azide (DPPA), followed by Staudinger reduction, installs the 3-amino group while preserving enantiopurity. This methodology allows access to all four stereoisomers of 2-phenylpiperidin-3-amine by selecting the appropriate enantiomer of the organocatalyst and modifying the ketimine substituents [4] [9].
N-Heterocyclic carbene (NHC) catalysis offers an alternative pathway, particularly for generating piperidinone precursors. NHCs derived from triazolium salts catalyze the asymmetric [3+3] annulation of α,β-unsaturated aldehydes or esters with N-sulfonyl ketimines. The reaction generates dihydropyridinone products with high enantioselectivity (typically >90% ee). These unsaturated lactams serve as ideal substrates for chemoselective reduction: Luche reduction (NaBH₄/CeCl₃) selectively reduces the enone system to the allylic alcohol, while catalytic hydrogenation (Pd/C, H₂) saturates the double bond, yielding the piperidinone. Reductive amination (NaBH₃CN or NaBH(OAc)₃) then converts the carbonyl to the 3-amino group, producing 2-arylpiperidin-3-amines with defined stereochemistry. The enantioselectivity imposed during the initial NHC-catalyzed annulation is typically maintained throughout these downstream transformations if epimerization-prone conditions are avoided [4].
Table 3: Asymmetric Catalytic Methods for 2-Phenylpiperidin-3-amine Synthesis
Catalyst Type | Key Catalytic Step | Typical Yields | Stereoselectivity | Key Advantage |
---|---|---|---|---|
Chiral Secondary Amine (Diphenylprolinol TMS ether) | Formal aza [3+3] Cycloaddition (enals + N-Ts ketimines) | 65-82% (over 3 steps to amine) | Up to >20:1 dr, 99.7% ee | Direct access to piperidine ring with multiple stereocenters |
N-Heterocyclic Carbene (Triazolium salt) | [3+3] Annulation (enals/enoates + N-Ts ketimines) | 70-85% (annulation), 60-75% (reductive amination) | 90-99% ee | Provides versatile piperidinone intermediates |
Chiral Brønsted Acid (Phosphoric Acid) | Friedel-Crafts Alkylation (Indoles + N-acyliminium ions from piperidinols) | 55-80% | 85-94% ee | Enables introduction of aryl groups at C2 |
Compounds Mentioned
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2